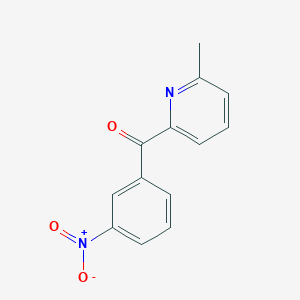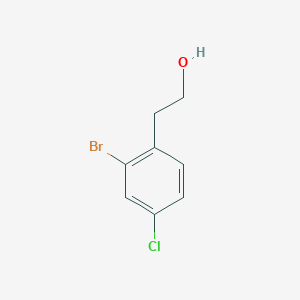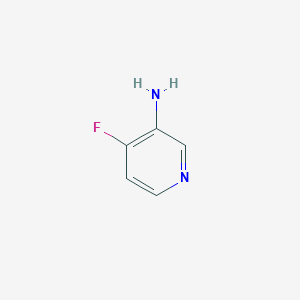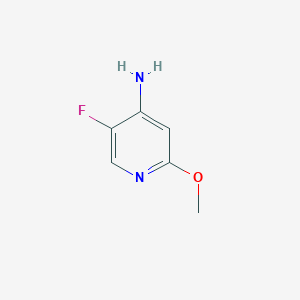![molecular formula C14H20N2 B1321525 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine CAS No. 351370-98-4](/img/structure/B1321525.png)
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
概要
説明
The compound 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is a heterocyclic molecule that has been the subject of various synthetic and characterization studies. It is a derivative of the octahydropyrrolo[3,4-c]pyridine family, which is known for its complex bicyclic structure and potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-c]pyridine derivatives has been explored through different methods. One approach involves the condensation of N-substituted glycines with chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines, leading to the formation of an azomethine ylide that cyclizes to give octahydropyrrolo[3,4-b]pyrrole derivatives through a [3 + 2] dipolar cycloaddition that is stereospecific, resulting in a single diastereoisomer . Another study describes the preparation of 2-benzyl and other substituted octahydropyrrolo[3,4-c]pyrroles through a multi-step process starting from substituted pyrrole-3,4-dicarboxylic acids .
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds has been extensively studied. For instance, a compound with a pyrrolo[1,5-c]pyrimidin-7(6H)-one core was synthesized and characterized using various spectroscopic techniques and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and providing detailed geometric parameters . Similarly, the structure of a pyrazolo[4,3-c]pyridine derivative was determined, showing the dihydropyrazole and piperidine rings adopting specific conformations .
Chemical Reactions Analysis
The reactivity of 2-substituted pyridines, including 2-benzyl-pyridine, has been investigated in the context of ortho-metallation reactions with triosmium clusters. These reactions yield complexes where the heterocycle is metallated at the 2-position . Additionally, pyrrole has been used as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds, demonstrating the potential for regioselective alkylation and benzylation of 2-phenylpyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to this compound are influenced by their molecular structure. For example, novel polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen and glass-transition temperatures ranging from 208-324°C . The mechanical properties of these materials are also noteworthy, with significant tensile strengths and elongations at breakage .
科学的研究の応用
Chiral Compound Synthesis and Characterization :
- A study by Zhu et al. (2009) discussed the separation and hydrogenation of rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate to produce octahydro-3H-pyrrolo[3,4-c]pyridin-3-one. This compound was then reacted with Mosher acid chloride, establishing the absolute configuration of the pyrrolopiperidine fragment (Zhu et al., 2009).
Synthesis of Pyrrolo-Pyridines via Nitriles :
- The work of Davis et al. (1992) demonstrated that deprotonation of 3-methylazines, followed by reaction with benzonitrile, leads to intermediate cyclization to form 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This reaction was applied to a variety of nitriles and β-methylazines, indicating potential in synthetic chemistry applications (Davis et al., 1992).
Development of Novel Polyimides :
- A study by Wang et al. (2006) involved synthesizing a novel pyridine-containing aromatic dianhydride monomer, which was used to prepare a series of new polyimides. These polyimides demonstrated good solubility, thermal stability, and mechanical properties, indicating potential use in material science (Wang et al., 2006).
Synthesis of Polyheterocyclic Compounds :
- Morales-Salazar et al. (2022) synthesized a new polyheterocyclic compound, 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, using a one-pot process. This highlights the compound's potential in creating complex molecular structures (Morales-Salazar et al., 2022).
Fluorescent Chemosensor Development :
- Maity et al. (2018) developed new fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione, which show high selectivity for Fe3+/Fe2+ cations. This suggests their use as chemosensors in various applications, including imaging in living cells (Maity et al., 2018).
Safety and Hazards
将来の方向性
Pyrrolo[3,4-c]pyridine derivatives have been studied for their potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found . Therefore, “2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine” and related compounds may have promising future applications in these areas.
作用機序
Target of Action
Similar compounds have been studied for their potential role in treating diseases of the nervous and immune systems
Mode of Action
This interaction can result in the activation or inhibition of the target, depending on the nature of the compound and the target .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, particularly those related to the nervous and immune systems . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes.
Result of Action
Similar compounds have been found to have a broad spectrum of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular levels .
特性
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16/h1-5,13-15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMAYQMDXZLZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956584 | |
| Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351370-98-4 | |
| Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)









![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)